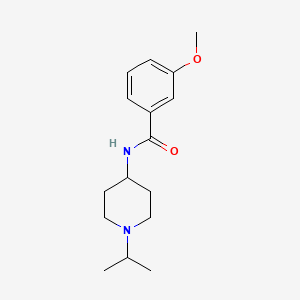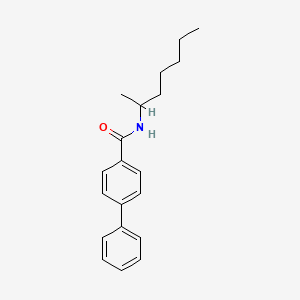
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as APICA, is a synthetic compound that has been of interest to researchers due to its potential use in medicinal chemistry. APICA is a member of the pyrrolidinecarboxamide family of compounds, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in viral replication and cell growth. Specifically, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for viral replication. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its antiviral, antifungal, and anticancer properties, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory activity. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for studying its biological activity and potential therapeutic applications. However, one limitation of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is the development of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide derivatives with improved antiviral, antifungal, and anticancer properties. Another area of interest is the investigation of the potential use of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide as a therapeutic agent for the treatment of viral infections, fungal infections, and cancer. Additionally, research could focus on the development of new synthetic routes for the synthesis of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide and its derivatives.
Synthesis Methods
The synthesis of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 1-adamantylamine with 1-benzoyl-2-pyrrolidinone in the presence of a Lewis acid catalyst. The resulting product is then purified by recrystallization. The yield of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is typically around 50%.
Scientific Research Applications
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been found to exhibit a range of biological activities, including antiviral, antifungal, and anticancer properties. In particular, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(1-adamantyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-19-9-17(13-23(19)18-4-2-1-3-5-18)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,14-17H,6-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVPHPQIQWYIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387206 |
Source


|
| Record name | ST014790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
CAS RN |
6063-83-8 |
Source


|
| Record name | ST014790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)


![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)
![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)

![10-benzoyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4986508.png)
![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)


![1'-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4986557.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4986560.png)